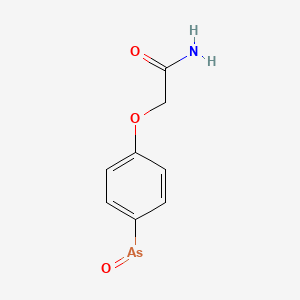
2-(p-Arsenosophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Arsenosophenoxy)acetamide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a phenoxy group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Arsenosophenoxy)acetamide typically involves the reaction of p-arsenosophenol with chloroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-(p-Arsenosophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(p-Arsenosophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the toxic nature of arsenic.
Medicine: Explored for its potential use in chemotherapy for certain types of cancer.
Industry: Utilized in the production of specialized materials with unique properties.
Propiedades
| 5425-08-1 | |
Fórmula molecular |
C8H8AsNO3 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
2-(4-arsorosophenoxy)acetamide |
InChI |
InChI=1S/C8H8AsNO3/c10-8(11)5-13-7-3-1-6(9-12)2-4-7/h1-4H,5H2,(H2,10,11) |
Clave InChI |
PCGBYXMWIFYHLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)N)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

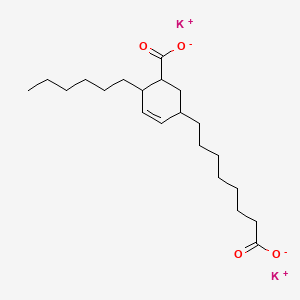
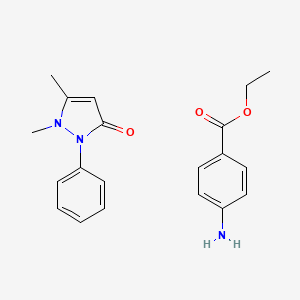
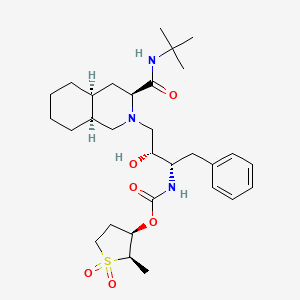
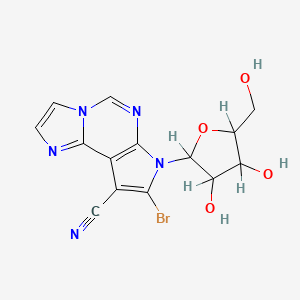


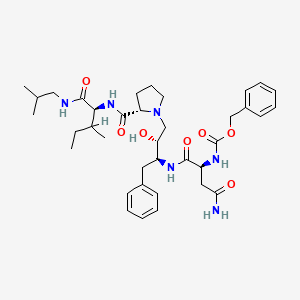
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
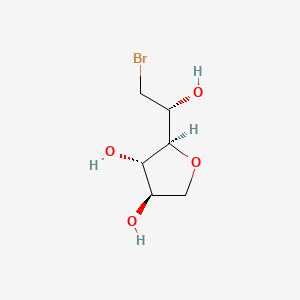
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

